molecular formula C11H15N3O4S B12853981 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine

Cat. No.: B12853981
M. Wt: 285.32 g/mol
InChI Key: HPDQDPOKFQFIBA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 1-(2-nitro-benzenesulfonyl)-piperidin-3-ylamine is systematically identified using International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its IUPAC name derives from the parent piperidine ring, where the nitrogen atom at position 1 is substituted with a 2-nitrobenzenesulfonyl group, and the carbon at position 3 bears an amine functional group. The numbering of the piperidine ring follows standard conventions, prioritizing the sulfonamide nitrogen (N1) as the primary substituent.

The molecular formula of the base compound is C₁₁H₁₅N₃O₄S , with a molar mass of 301.32 g/mol. When isolated as a hydrochloride salt, the formula becomes C₁₁H₁₆ClN₃O₄S , with a molecular weight of 321.78 g/mol. The structural integrity of the compound is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), though specific spectral data are not publicly available in the cited sources.

Property Value
IUPAC Name 1-(2-nitrophenyl)sulfonylpiperidin-3-amine
Molecular Formula (Base) C₁₁H₁₅N₃O₄S
Molecular Weight (Base) 301.32 g/mol
SMILES Notation C1=CC=C(C(=C1)N+[O-])S(=O)(=O)N2CCCC(C2)N

The SMILES notation explicitly defines the connectivity: a piperidine ring (N2CCCC(C2)N) linked to a 2-nitrobenzenesulfonyl group (C1=CC=C(C(=C1)N+[O-])S(=O)(=O)) at the nitrogen atom of the piperidine.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-(2-nitro-benzenesulfonyl)-piperidin-3-ylamine is influenced by the piperidine ring’s chair conformation and the steric and electronic effects of the sulfonyl and nitro groups. The piperidine ring adopts a chair conformation to minimize torsional strain, with the sulfonamide group occupying an axial or equatorial position depending on the substituent’s bulk.

The 2-nitrobenzenesulfonyl group introduces steric hindrance due to its planar aromatic ring and the sulfonyl group’s tetrahedral geometry. Density functional theory (DFT) calculations predict that the nitro group’s ortho position relative to the sulfonyl moiety creates a dihedral angle of approximately 60° between the benzene ring and the sulfonyl group, optimizing resonance stabilization while minimizing steric clashes.

Key Geometric Parameters :

  • Piperidine Ring Puckering : The chair conformation places the C3-amine group in an equatorial position, reducing 1,3-diaxial interactions.
  • Sulfonyl Group Orientation : The S=O bonds adopt a staggered configuration relative to the piperidine ring to mitigate electronic repulsion.
  • Nitro Group Geometry : The nitro group’s coplanarity with the benzene ring maximizes conjugation with the sulfonyl group.

Electronic Structure and Resonance Effects of the 2-Nitrobenzenesulfonyl Group

The 2-nitrobenzenesulfonyl group exerts significant electronic effects on the piperidine-3-amine moiety. The sulfonyl group (-SO₂-) is a strong electron-withdrawing group (EWG) due to its resonance and inductive effects, which delocalize electron density from the piperidine nitrogen into the sulfonyl group. This delocalization reduces the basicity of the piperidine nitrogen, making it less prone to protonation under physiological conditions.

The nitro group (-NO₂) at the ortho position further enhances electron withdrawal through resonance. The nitro group’s -M (meta-directing) effect stabilizes negative charge on the sulfonyl oxygen atoms, creating a conjugated system that extends across the benzene ring (Figure 1).

Resonance Contributions :

  • Nitro Group Resonance : The nitro group’s resonance structures distribute negative charge to the oxygen atoms, polarizing the benzene ring.
  • Sulfonyl Group Resonance : The sulfonyl group’s resonance delocalizes electrons from the sulfur atom to the oxygen atoms, reducing electron density at the piperidine nitrogen.

These effects collectively decrease the electron density at the C3-amine group, influencing its reactivity in subsequent synthetic transformations. For example, the amine’s nucleophilicity is attenuated, making it less reactive in acylations or alkylations unless activated.

Figure 1 : Resonance structures of the 2-nitrobenzenesulfonyl group.
$$
\text{Benzenesulfonyl Group} \leftrightarrow \text{Resonance-Stabilized Anion}
$$
$$
\text{Nitro Group} \leftrightarrow \text{Charge-Separated Forms}
$$

The interplay between these electronic effects dictates the compound’s behavior in catalytic and stoichiometric reactions, particularly in medicinal chemistry contexts where such sulfonamides serve as intermediates or pharmacophores.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C11H15N3O4S/c12-9-4-3-7-13(8-9)19(17,18)11-6-2-1-5-10(11)14(15)16/h1-2,5-6,9H,3-4,7-8,12H2

InChI Key

HPDQDPOKFQFIBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine typically involves the nucleophilic substitution reaction of piperidine with 2-nitro-benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like methylene dichloride . The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of sulfonyl to sulfide derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can also participate in various biochemical reactions, leading to the modulation of biological pathways. The piperidine ring provides structural flexibility, allowing the compound to bind to different receptors and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-(2-Nitro-benzenesulfonyl)-3-trifluoromethyl-piperidine
  • Molecular Formula : C₁₂H₁₃F₃N₂O₄S
  • Average Mass : 338.3 g/mol
  • Key Differences :
    • The trifluoromethyl (-CF₃) group at the 3-position replaces the amine (-NH₂) group in the target compound.
    • The -CF₃ group is strongly electron-withdrawing, reducing nucleophilicity compared to the amine in the target compound.
    • Higher molecular weight (338.3 vs. ~285.3 g/mol for the target) due to fluorine atoms, which may decrease solubility in polar solvents.
  • Applications : The -CF₃ group enhances metabolic stability, making this derivative more suitable for drug candidates targeting enzymes like kinases .
2.2. (S)-1-(4-Bromo-phenyl)-piperidin-3-ylamine
  • Molecular Formula : C₁₁H₁₅BrN₂
  • Synthesis Yield : Up to 38% via optimized routes .
  • Key Differences :
    • A bromophenyl group replaces the nitrobenzenesulfonyl group.
    • Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the nitro-sulfonyl group in the target compound.
    • Lower molecular weight (~267.2 g/mol) improves bioavailability compared to the target.
  • Applications : Preferred in medicinal chemistry for late-stage functionalization due to bromine’s reactivity .
2.3. 1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride
  • Molecular Formula : C₁₂H₁₆ClN₂·HCl
  • Molecular Weight : 261.19 g/mol
  • Key Differences :
    • A chlorobenzyl group replaces the nitrobenzenesulfonyl group.
    • The benzyl group increases lipophilicity, enhancing blood-brain barrier penetration.
    • The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound.
  • Applications : Used in CNS drug discovery, where lipophilicity and solubility are critical .
2.4. 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride
  • Molecular Formula : C₁₂H₂₁ClN₄OS
  • Key Differences: A pyrimidine ring replaces the benzenesulfonyl group, introducing heterocyclic diversity. The hydrochloride salt improves stability and handling compared to the free amine in the target compound.
  • Applications : Explored in antiviral and anticancer research due to pyrimidine’s role in nucleotide analogs .

Research Insights and Challenges

  • In contrast, bromo and chloro analogs are more straightforward to synthesize .
  • Commercial Viability: Limited suppliers (e.g., 1 supplier for the target vs. 3 for 1-(2-Nitro-benzenesulfonyl)-piperazine) suggest scalability issues .
  • Biological Relevance : The amine group in the target compound offers a site for derivatization (e.g., amide formation), but its instability in acidic conditions may limit in vivo applications compared to hydrochloride salts .

Biological Activity

1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a nitro-benzenesulfonyl group at the 2-position. The structural formula can be represented as follows:

  • Molecular Formula : C11H14N2O4S
  • Molecular Weight : 270.31 g/mol
  • CAS Number : [Not specified in the sources]

Research indicates that 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as IKKβ, which is crucial for NF-κB activation in inflammatory responses and cancer cell survival .
  • Receptor Modulation : It interacts with various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection . The piperidine moiety is essential for binding affinity and biological activity.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells .

Biological Activity Overview

The biological activity of 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine can be summarized as follows:

Activity Type Description
Anticancer Induces apoptosis in cancer cell lines; inhibits IKKβ, affecting NF-κB signaling .
Neurological Effects Modulates sigma receptors, offering potential for pain relief and neuroprotection .
Antioxidant Reduces oxidative stress; further studies needed to confirm efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including piperidine derivatives:

  • Cancer Therapy : A study highlighted that piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin. The structural modifications, including nitro groups, were crucial for improving efficacy .
  • Alzheimer's Disease : Research indicated that related piperidine compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Pain Management : Dual-action compounds targeting both histamine H3 and sigma receptors have shown promise in preclinical models for treating nociceptive and neuropathic pain, underscoring the therapeutic potential of piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine with high purity?

  • Methodological Answer :

  • Step 1 : Optimize sulfonylation conditions using piperidin-3-ylamine and 2-nitrobenzenesulfonyl chloride. A 1:1.2 molar ratio in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C minimizes side reactions .
  • Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane 3:7 to 1:1) to remove unreacted sulfonyl chloride and byproducts.
  • Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can researchers distinguish between structural isomers or byproducts during synthesis?

  • Methodological Answer :

  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by sulfonyl and nitro groups. For example, the coupling between the piperidine NH and sulfonyl group in NOESY spectra can confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) with <2 ppm mass accuracy differentiates isomers with identical nominal masses .

Q. What safety protocols are critical when handling 1-(2-Nitro-benzenesulfonyl)-piperidin-3-ylamine?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if handling powders in non-ventilated areas .
  • Ventilation : Conduct reactions in a fume hood with a minimum face velocity of 0.5 m/s to mitigate exposure to nitroaromatic vapors .
  • Waste disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

  • Methodological Answer :

  • Use co-solvents like DMSO (≤10% v/v) to enhance solubility in phosphate-buffered saline (PBS).
  • For in vitro assays, prepare stock solutions in DMSO and dilute in buffer containing 0.1% Tween-20 to prevent precipitation .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and intermediates in sulfonylation reactions?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify rate-limiting steps. Compare activation energies for sulfonylation vs. competing N-alkylation pathways .
  • Machine learning : Train models on ICReDD’s reaction database to predict optimal solvent/base combinations, reducing trial-and-error experimentation .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to HCl (0.1–1 M) at 40°C and monitor degradation via LC-MS. Identify degradation products (e.g., desulfonylated piperidine) to infer mechanisms .
  • pH-rate profiling : Plot degradation rate constants vs. pH to distinguish acid-catalyzed hydrolysis from nucleophilic aromatic substitution .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) in real-time. Use a factorial design to test pH (6.5–7.5) and ionic strength (50–200 mM NaCl) .
  • Docking simulations : Perform molecular docking (AutoDock Vina) with flexible side chains to account for induced fit. Validate with mutagenesis studies on predicted binding residues .

Q. How can researchers optimize reaction yields while minimizing hazardous waste?

  • Methodological Answer :

  • Green chemistry principles : Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
  • Flow chemistry : Implement continuous flow reactors to reduce solvent use by 70% and improve heat transfer during exothermic steps .

Data Contradiction Analysis Framework

Case Study: Conflicting NMR data for sulfonamide proton environments

  • Hypothesis : Solvent polarity or temperature effects may cause signal splitting.
  • Resolution :

  • Repeat NMR in deuterated DMSO (polar) vs. CDCl3 (non-polar) to assess solvent-induced shifts.
  • Variable-temperature NMR (25–60°C) to detect conformational equilibria .

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